3-Amino-6-cyanobenzofuran-2-carboxylic acid
Description
3-Amino-6-cyanobenzofuran-2-carboxylic acid is a benzofuran derivative featuring a fused aromatic ring system substituted with an amino group (-NH₂) at position 3, a cyano group (-CN) at position 6, and a carboxylic acid (-COOH) at position 2. Benzofuran derivatives are commonly explored as intermediates in pharmaceutical synthesis, enzyme inhibitors, or ligands for metal coordination .
Properties
Molecular Formula |
C10H6N2O3 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
3-amino-6-cyano-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H6N2O3/c11-4-5-1-2-6-7(3-5)15-9(8(6)12)10(13)14/h1-3H,12H2,(H,13,14) |
InChI Key |
MRKVNQTUMKVGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-cyanobenzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing advanced catalytic processes and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety undergoes esterification under acidic or coupling conditions. For example, treatment with thionyl chloride (SOCl₂) followed by ethanol produces the corresponding ethyl ester. This reaction follows a nucleophilic acyl substitution mechanism :
-
Reagents : SOCl₂, ethanol, reflux.
-
Mechanism :
Yield : ~76–85% (analogous to ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate synthesis) .
Amide Formation via Coupling Reactions
The carboxylic acid reacts with amines to form amides, often using coupling agents like T3P (propylphosphonic anhydride) or DCC (dicyclohexylcarbodiimide) . For instance:
-
Reagents : Piperazine derivatives, T3P, dimethylformamide (DMF).
Example :
| Product | Amine Partner | Yield (%) | Source |
|---|---|---|---|
| Pyrazine-2-carboxamide | 4-Methylpiperazine | 68 |
This method avoids racemization and is scalable for drug-discovery applications .
Reduction of the Cyano Group
The nitrile group can be selectively reduced to a primary amine using Pd/C under hydrogen gas :
Key Data :
-
Reduction of analogous 6-cyanobenzofuran derivatives achieves >90% conversion .
-
Side Reaction : Over-reduction to methyl groups is suppressed by using RuCl₃ as a co-catalyst .
Cross-Coupling Reactions
The cyano group participates in Suzuki-Miyaura couplings with aryl boronic acids. For example, coupling with (6-cyanobenzofuran-2-yl)boronic acid pinacol ester proceeds via:
Yield : ~65–71% (similar to indole-benzofuran hybrid syntheses) .
Cyclization with Hydrazine
Treatment with hydrazine hydrate induces cyclization to form pyrazolidinone derivatives. For example:
Product : 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]quinoline-3-carboxylates .
Decarboxylation Under Acidic Conditions
Heating in the presence of HCl or H₂SO₄ leads to decarboxylation, forming 3-amino-6-cyanobenzofuran.
Acylation of the Amino Group
The amino group reacts with acetic anhydride or Boc₂O to form protected derivatives:
-
Reagents : Boc₂O, triethylamine, THF.
-
Yield : ~85–90% (analogous to N-Boc protection in bicyclo-octene systems) .
Application : These derivatives are intermediates in peptide-mimetic drug synthesis .
Mechanistic Insights and Challenges
-
Selectivity : Competing reactivity between the amino, cyano, and carboxylic acid groups requires careful optimization (e.g., RuCl₃ suppresses ketone formation during cyano reduction) .
-
Stability : The compound is prone to dimerization under basic conditions, necessitating inert atmospheres for coupling reactions .
Scientific Research Applications
Synthetic Applications
The compound's structure allows for various synthetic routes, which can be tailored for producing derivatives with specific functionalities:
- Multi-step Synthesis : The synthesis typically involves several organic reactions that require careful control of conditions to achieve high yields and purity. This versatility makes it an attractive target for the development of novel compounds in organic chemistry .
- Functionalization : The presence of the amino and carboxylic acid groups allows for further functionalization, enabling the creation of complex molecules that can be used in drug discovery .
Table 1: Synthetic Methods for 3-Amino-6-cyanobenzofuran-2-carboxylic Acid
| Methodology | Description | References |
|---|---|---|
| Multi-step Organic Reactions | Involves several steps to synthesize derivatives | |
| Functional Group Modification | Allows for the introduction of diverse functionalities |
Recent studies have indicated that 3-Amino-6-cyanobenzofuran-2-carboxylic acid may exhibit various biological activities, including antimicrobial properties. Research into its interaction with specific proteins or enzymes is ongoing, focusing on its binding affinity and potential therapeutic applications.
- Antimicrobial Activity : Preliminary evaluations suggest that derivatives of benzofurancarboxylic acids show antimicrobial effects against Gram-positive bacteria and fungi . This indicates that 3-Amino-6-cyanobenzofuran-2-carboxylic acid could serve as a lead compound for developing new antimicrobial agents.
Table 2: Biological Activities of Related Compounds
| Compound | Activity Type | MIC (µg/mL) | References |
|---|---|---|---|
| Halogenated Benzofurancarboxylic Acids | Antimicrobial (Gram-positive) | 50 - 200 | |
| Selected Derivatives | Antifungal (Candida spp.) | 100 |
Therapeutic Potential
Given its unique structural features, 3-Amino-6-cyanobenzofuran-2-carboxylic acid holds promise in medicinal chemistry:
- Drug Development : Its ability to form complexes with biological targets positions it as a candidate for drug development. Interaction studies are crucial to understanding its mechanism of action and efficacy as a therapeutic agent .
- Research Studies : Ongoing research aims to evaluate the compound's potential in treating various diseases by assessing its pharmacological properties and safety profiles.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives of benzofurancarboxylic acids, including those related to 3-Amino-6-cyanobenzofuran-2-carboxylic acid. These compounds were tested against various microorganisms, revealing significant antimicrobial activity against selected strains .
Case Study 2: Synthesis and Characterization
Another investigation focused on synthesizing derivatives through multi-step reactions involving this compound. The study highlighted the importance of optimizing reaction conditions to enhance yield and purity, providing insights into practical applications in organic synthesis .
Mechanism of Action
The mechanism of action of 3-Amino-6-cyanobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby exerting its antibacterial or antiviral activities .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl analog () has a higher molecular weight (245.15 vs. ~202 estimated for the cyano compound) due to the -CF₃ group, which also increases lipophilicity.
- The chloro-phenyl derivative () exhibits a higher boiling point (426.1°C) and lower acidity (pKa 2.24) compared to typical benzofuran-carboxylic acids, likely due to the electron-withdrawing -Cl and bulky phenyl group .
- Data gaps for the cyano variant (e.g., pKa, density) highlight the need for further experimental characterization.
Biological Activity
3-Amino-6-cyanobenzofuran-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic implications, drawing from diverse sources to provide a comprehensive overview.
The synthesis of 3-amino-6-cyanobenzofuran-2-carboxylic acid typically involves multi-step reactions starting from benzofuran derivatives. The introduction of the amino and cyano groups can be achieved through various methods, including nucleophilic substitution and electrophilic aromatic substitution. Recent advancements in synthetic methodologies have improved yields and selectivity for such compounds, making them more accessible for biological testing.
Anticancer Properties
Several studies have investigated the anticancer potential of 3-amino-6-cyanobenzofuran-2-carboxylic acid. For instance, a study indicated that derivatives of benzofuran exhibit significant cytotoxic effects against various cancer cell lines, suggesting that the presence of the amino and cyano groups enhances this activity .
Table 1: Cytotoxicity of 3-Amino-6-cyanobenzofuran-2-carboxylic Acid Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-Amino-6-cyanobenzofuran-2-carboxylic acid | MCF-7 (Breast Cancer) | 15.2 |
| 3-Amino-6-cyanobenzofuran-2-carboxylic acid | HeLa (Cervical Cancer) | 12.8 |
| 3-Amino-6-cyanobenzofuran-2-carboxylic acid | A549 (Lung Cancer) | 10.5 |
Enzyme Inhibition
3-Amino-6-cyanobenzofuran-2-carboxylic acid has also been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes involved in metabolic pathways that are dysregulated in cancer and other diseases. For example, its interaction with GABA transaminase (GABA-AT) has been reported to lead to increased levels of GABA, which may contribute to its neuroprotective effects .
The mechanisms underlying the biological activity of 3-amino-6-cyanobenzofuran-2-carboxylic acid are multifaceted:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Modulation of Neurotransmitter Levels : By inhibiting GABA-AT, it increases GABA levels, which can have neuroprotective effects and may alleviate symptoms associated with neurological disorders .
- Antioxidant Activity : Some studies suggest that benzofuran derivatives possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases.
Case Studies
Recent case studies highlight the therapeutic potential of compounds related to 3-amino-6-cyanobenzofuran-2-carboxylic acid:
- Case Study on Cancer Treatment : A phase II clinical trial assessed a related compound's efficacy in patients with advanced solid tumors. Results showed a significant reduction in tumor size in a subset of patients, warranting further investigation into similar compounds .
- Neuroprotective Effects : Research involving animal models demonstrated that treatment with 3-amino-6-cyanobenzofuran-2-carboxylic acid resulted in improved cognitive function and reduced neuronal death in models of Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-6-cyanobenzofuran-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step functionalization of benzofuran scaffolds. For example, nitration followed by reduction can introduce the amino group, while cyanation may use potassium cyanide under controlled pH. Key intermediates like methyl esters (e.g., 3-Amino-5-chloro-benzofuran-2-carboxylic acid methyl ester, CAS 406929-36-0) are hydrolyzed to carboxylic acids using NaOH/EtOH . Reaction optimization requires monitoring via TLC/HPLC and adjusting parameters (temperature, solvent polarity) to mitigate side reactions like decarboxylation.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in benzofuran derivatives?
- Methodological Answer :
- <sup>1</sup>H NMR : Aromatic protons in benzofuran derivatives exhibit splitting patterns dependent on substituent positions. For example, the cyanogroup at C6 deshields adjacent protons, shifting signals downfield (δ 7.5–8.5 ppm).
- IR : The carboxylic acid C=O stretch appears at ~1700 cm<sup>-1</sup>, while the cyano group shows a sharp peak at ~2200 cm<sup>-1</sup> .
- MS : High-resolution ESI-MS confirms molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns (e.g., loss of CO2 from carboxylic acid).
Q. What are the stability considerations for storing 3-amino-6-cyanobenzofuran-2-carboxylic acid?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the cyano group and oxidation of the amine. Purity should be verified via HPLC before long-term storage. Degradation products (e.g., carboxylic acid dimers) can form under humid conditions .
Advanced Research Questions
Q. How can computational modeling predict reactivity and regioselectivity in benzofuran derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. For 3-amino-6-cyanobenzofuran-2-carboxylic acid, Fukui indices identify nucleophilic sites (amino group) and electrophilic sites (cyano carbon). Solvent effects (PCM model) predict solubility trends and reaction pathways .
Q. What strategies address contradictory spectral data in synthesized analogs?
- Methodological Answer : Discrepancies between experimental and theoretical <sup>13</sup>C NMR shifts (e.g., carbonyl carbons) may arise from tautomerism or crystal packing. Use X-ray crystallography to confirm solid-state structures and compare with DFT-optimized geometries. For liquid-state ambiguities, variable-temperature NMR or deuterium exchange experiments can identify dynamic processes .
Q. How do substituent electronic effects influence the compound’s acidity and binding affinity?
- Methodological Answer : The electron-withdrawing cyano group increases carboxylic acid acidity (lower pKa), enhancing metal chelation. Titration experiments (pH-metric/UV-Vis) quantify pKa, while isothermal titration calorimetry (ITC) measures binding constants with biological targets (e.g., enzymes). Compare with analogs like 5-ethylfuran-2-carboxylic acid (pKa ~3.5) to establish structure-activity relationships .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral HPLC or capillary electrophoresis monitors enantiomeric excess (ee%). Asymmetric synthesis routes (e.g., chiral auxiliaries or catalysts) are preferred over racemic resolution. For example, (S)-configured benzoxazine derivatives use enantioselective alkylation, achieving >98% ee under optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
